molecular formula C8H11NO2 B575661 Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- CAS No. 170502-08-6

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-

Katalognummer: B575661
CAS-Nummer: 170502-08-6
Molekulargewicht: 153.181
InChI-Schlüssel: LECRODJJRHZCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- typically involves the reaction of 2-methyl-3-pyridinol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halides and esters.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a research tool in biochemical studies .

Eigenschaften

CAS-Nummer

170502-08-6

Molekularformel

C8H11NO2

Molekulargewicht

153.181

IUPAC-Name

2-(3-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H11NO2/c1-7-3-2-4-9-8(7)11-6-5-10/h2-4,10H,5-6H2,1H3

InChI-Schlüssel

LECRODJJRHZCQB-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)OCCO

Synonyme

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.